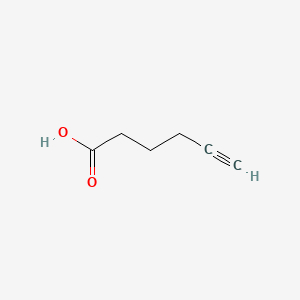

5-Hexynoic acid

Beschreibung

Eigenschaften

IUPAC Name |

hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFMEXRVUOPYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201415 | |

| Record name | 5-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53293-00-8 | |

| Record name | 5-Hexynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53293-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053293008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexynoic Acid: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexynoic acid, a terminal alkyne-containing carboxylic acid, is a versatile molecule with significant applications in organic synthesis and burgeoning interest in the field of drug development. Its bifunctional nature, possessing both a reactive terminal alkyne and a carboxylic acid moiety, makes it a valuable building block for the synthesis of complex molecules and a tool for chemical biology. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral analysis of this compound. Furthermore, it delves into its potential as an anticancer agent, exploring its role as a fatty acid synthase (FASN) inhibitor and its impact on cancer cell signaling pathways.

Chemical Properties and Structure

This compound is a clear, yellow liquid with a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2] It is miscible with water and soluble in many organic solvents.[3] Key physical and chemical identifiers are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1][3] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 224-225 °C | [4] |

| Density | 1.016 g/mL at 25 °C | [4] |

| Solubility | Miscible with water | [4] |

| Refractive Index (n20/D) | 1.449 | [4] |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | hex-5-ynoic acid | [1] |

| CAS Number | 53293-00-8 | [1] |

| SMILES String | C#CCCCC(=O)O | [2] |

| InChI Key | VPFMEXRVUOPYRG-UHFFFAOYSA-N | [1] |

The structure of this compound, featuring a six-carbon chain with a terminal alkyne at position 5 and a carboxylic acid at position 1, is depicted below.

Experimental Protocols

Synthesis of this compound from Cyclohexanone (B45756)

A practical three-step synthesis of this compound starting from cyclohexanone has been reported.[5] The overall workflow is outlined below.

Step 1: Synthesis of 5-Hexenoic Acid Cyclohexanone is oxidized using 30% hydrogen peroxide in the presence of ferrous sulfate (B86663) and copper (II) sulfate to yield 5-hexenoic acid.[5]

Step 2: Synthesis of 5,6-Dibromohexanoic Acid 5-Hexenoic acid is then dibrominated at the double bond using bromine in dichloromethane (B109758) to produce 5,6-dibromohexanoic acid.[5]

Step 3: Synthesis of this compound The final step involves the dehydrobromination of 5,6-dibromohexanoic acid using a strong base like sodium hydroxide (B78521) in the presence of a phase-transfer catalyst such as PEG-400 to yield this compound.[5]

Purification

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[6][7] The choice of method depends on the scale of the reaction and the nature of the impurities.

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the terminal alkyne proton, the methylene (B1212753) protons adjacent to the carboxylic acid and the alkyne, and the other methylene protons in the chain. The terminal alkyne proton typically appears as a triplet around δ 2.80 ppm.[8] The methylene protons adjacent to the carbonyl group are expected around δ 2.4 ppm, while the other methylene protons will appear further upfield.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the methylene groups. The carboxylic carbon is expected to resonate around 179 ppm.[1] The sp carbons of the terminal alkyne typically appear around 83 ppm (C-5) and 69 ppm (C-6).[1] The methylene carbons will have chemical shifts in the range of 17-33 ppm.

2.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the terminal alkyne functional groups.

-

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹.[2][9]

-

Terminal Alkyne: A sharp C≡C stretching band around 2120 cm⁻¹ and a sharp ≡C-H stretching band around 3300 cm⁻¹.[10]

2.3.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern is expected to show characteristic losses for carboxylic acids, such as the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[11] Fragmentation of the terminal alkyne can also occur, leading to the formation of a propargyl cation.

Biological Activity and Applications in Drug Development

Anticancer Properties and Inhibition of Fatty Acid Synthase (FASN)

Emerging evidence suggests that this compound possesses anticancer properties.[2] One of the proposed mechanisms of action is the inhibition of fatty acid synthase (FASN), an enzyme that is overexpressed in many types of cancer cells and is crucial for their proliferation and survival.[12][13] FASN is responsible for the de novo synthesis of fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in rapidly dividing cancer cells. By inhibiting FASN, this compound can disrupt these processes, leading to a reduction in cancer cell growth and induction of apoptosis.[12]

Modulation of Cancer Signaling Pathways

The inhibition of FASN by compounds like this compound can have downstream effects on critical cancer signaling pathways. The PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, is often hyperactivated in cancer and is known to be linked with FASN activity.[14] Inhibition of FASN has been shown to downregulate the activity of the Akt signaling pathway.[14]

By inhibiting FASN, this compound may disrupt the synthesis of lipids required for the proper functioning of signaling proteins within the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and the induction of apoptosis.

Application in Click Chemistry for Drug Discovery

The terminal alkyne group of this compound makes it an ideal reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[15][16] This reaction is highly efficient and specific, allowing for the straightforward conjugation of this compound to molecules containing an azide (B81097) group. This has significant implications for drug development, enabling the synthesis of novel drug candidates, the development of targeted drug delivery systems, and the creation of probes for chemical biology research.[15][16]

Conclusion

This compound is a molecule of considerable interest due to its versatile chemical reactivity and potential biological activity. This guide has provided a detailed overview of its chemical properties, structure, synthesis, and spectroscopic characterization. The emerging role of this compound as a fatty acid synthase inhibitor highlights its potential as a lead compound in the development of novel anticancer therapies. Its utility in click chemistry further expands its applicability in the broader field of drug discovery and development. Further research into the specific molecular targets and signaling pathways modulated by this compound will be crucial in fully elucidating its therapeutic potential.

References

- 1. This compound | C6H8O2 | CID 143036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53293-00-8 | FH61672 | Biosynth [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 53293-00-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. Recent applications of click chemistry in drug discovery PMID: 31094231 | MCE [medchemexpress.cn]

- 8. This compound 1H NMR Exp | PDF [scribd.com]

- 9. Synthesis of this compound | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Hexynoic Acid from Cyclohexanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a synthetic route for producing 5-hexynoic acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cyclohexanone (B45756). The described methodology follows a three-step reaction sequence involving an oxidative ring-opening, followed by bromination and subsequent dehydrobromination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound is a versatile bifunctional molecule featuring both a terminal alkyne and a carboxylic acid moiety.[1] This unique structure makes it a crucial intermediate for the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The synthesis of this compound from cyclohexanone presents a practical and economically viable approach, utilizing a common and inexpensive starting material. This guide details a reliable three-step synthesis that has been reported in the literature.[2][3]

Overall Synthetic Pathway

The synthesis of this compound from cyclohexanone is accomplished through the following three-step reaction sequence:

-

Oxidative Ring-Opening of Cyclohexanone: Cyclohexanone is first oxidized to yield 5-hexenoic acid.[4]

-

Bromination of 5-Hexenoic Acid: The resulting 5-hexenoic acid undergoes dibromination at the double bond to form 5,6-dibromohexanoic acid.[4]

-

Dehydrobromination of 5,6-Dibromohexanoic Acid: The final step involves the elimination of two equivalents of hydrogen bromide from 5,6-dibromohexanoic acid to generate the target compound, this compound.[4]

The overall transformation can be visualized in the following workflow diagram:

Caption: Overall workflow for the synthesis of this compound from Cyclohexanone.

Experimental Protocols

Step 1: Synthesis of 5-Hexenoic Acid from Cyclohexanone

This step involves the oxidative ring-opening of cyclohexanone. A reported method utilizes hydrogen peroxide and an iron(II) sulfate (B86663) catalyst.[4]

Materials:

-

Cyclohexanone

-

30% Hydrogen peroxide (H₂O₂)

-

Methanol (B129727) (MeOH)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrochloric acid (HCl) for workup

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of cyclohexanone in methanol is prepared.

-

The solution is cooled to between -40 °C and -20 °C using a suitable cooling bath.

-

A solution of iron(II) sulfate heptahydrate in water is added to the cooled cyclohexanone solution.

-

30% hydrogen peroxide is then added dropwise via the dropping funnel, ensuring the temperature is maintained within the specified range.

-

After the addition is complete, the reaction mixture is stirred for an appropriate time at low temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The mixture is then acidified with hydrochloric acid and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-hexenoic acid.

-

Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of 5,6-Dibromohexanoic Acid from 5-Hexenoic Acid

This step involves the electrophilic addition of bromine across the double bond of 5-hexenoic acid.[4]

Materials:

-

5-Hexenoic acid

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution for quenching

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

5-Hexenoic acid is dissolved in dichloromethane in a reaction flask protected from light.

-

The solution is cooled in an ice bath.

-

A solution of bromine in dichloromethane is added dropwise to the stirred solution of 5-hexenoic acid. The addition is continued until a faint orange color persists.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

The organic layer is separated and washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 5,6-dibromohexanoic acid.

Step 3: Synthesis of this compound from 5,6-Dibromohexanoic Acid

The final step is a double dehydrobromination to form the alkyne.[4]

Materials:

-

5,6-Dibromohexanoic acid

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Polyethylene (B3416737) glycol (PEG-400)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 5,6-dibromohexanoic acid, sodium hydroxide (or potassium hydroxide), polyethylene glycol (PEG-400), and water is prepared in a reaction flask equipped with a reflux condenser.

-

The mixture is heated to reflux (around 80 °C) with vigorous stirring for several hours.

-

After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Quantitative Data

The following table summarizes the reported yields for each step of the synthesis.

| Step | Reactant | Product | Reported Yield (%) | Reference |

| 1 | Cyclohexanone | 5-Hexenoic Acid | 55.4 | [4] |

| 2 | 5-Hexenoic Acid | 5,6-Dibromohexanoic Acid | 74 | [4] |

| 3 | 5,6-Dibromohexanoic Acid | This compound | 44.7 | [4] |

Signaling Pathways and Logical Relationships

The core chemical transformations in this synthesis can be represented as a logical progression of functional group interconversions.

Caption: Key chemical transformations in the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclohexanone via a three-step sequence of oxidative ring-opening, bromination, and dehydrobromination is a practical and well-documented method. This guide provides the necessary detailed experimental protocols and quantitative data to enable researchers to successfully perform this synthesis. The availability of this synthetic route from an inexpensive starting material facilitates the broader application of this compound in various fields of chemical research and development.

References

5-Hexynoic Acid: A Technical Guide for Researchers

An In-depth Examination of a Bioorthogonal Probe for Protein Acylation Analysis

This technical guide provides a comprehensive overview of 5-Hexynoic acid, a valuable tool for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and its significant application as a bioorthogonal chemical reporter for the study of protein acylation, a critical post-translational modification. Detailed experimental protocols and visual workflows are provided to facilitate its use in the laboratory.

Core Data and Properties

This compound is a short-chain fatty acid analog containing a terminal alkyne group. This unique feature allows for its use in "click chemistry" reactions, enabling the detection and identification of proteins that have been metabolically labeled with this probe.

| Property | Value | Reference |

| CAS Number | 53293-00-8 | [1][2][3] |

| Molecular Formula | C₆H₈O₂ | [4][5] |

| Molecular Weight | 112.13 g/mol | [3][4][5] |

| Appearance | Colorless to light orange/yellow clear liquid | [5] |

| Boiling Point | 224-225 °C | [3] |

| Density | 1.016 g/mL at 25 °C | [3] |

| Solubility | Soluble in acetonitrile (B52724) and methanol | [2] |

Synthesis of this compound

A common and practical synthesis of this compound starts from cyclohexanone (B45756) and proceeds in three main steps. This method provides a reliable route to obtain the compound for research purposes.

A representative three-step synthesis of this compound is as follows:

-

Oxidation of Cyclohexanone: Cyclohexanone is oxidized to produce 5-hexenoic acid.

-

Dibromination: The 5-hexenoic acid is then treated with bromine to yield 5,6-dibromohexanoic acid.

-

Dehydrobromination: The final step involves the dehydrobromination of 5,6-dibromohexanoic acid to form the terminal alkyne of this compound.

Application in Studying Protein Acylation

This compound is a powerful tool for investigating protein acylation, particularly fatty acid synthase (FASN)-dependent modifications. FASN is the key enzyme responsible for the de novo synthesis of fatty acids, primarily palmitate. In many cancer cells and during certain viral infections, FASN is significantly upregulated.

The alkyne handle on this compound allows it to be metabolically incorporated into proteins by FASN and other acyltransferases. Once incorporated, the alkyne group can be covalently linked to a reporter molecule, such as a fluorophore or biotin (B1667282), via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the visualization and/or enrichment of acylated proteins for subsequent analysis by techniques like mass spectrometry.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular proteins.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to approximately 80-90% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in cell culture medium to a final concentration of 25-50 µM.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing this compound to the cells.

-

Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, wash the cells twice with cold PBS to remove unincorporated this compound.

-

The cells are now ready for lysis and downstream click chemistry reaction.

Click Chemistry Reaction for Protein Labeling

This protocol details the "click" reaction to attach a reporter molecule to the alkyne-modified proteins in cell lysate.

Materials:

-

Cell lysate from metabolically labeled cells

-

Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Biotin-Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Lyse the metabolically labeled cells in a suitable lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

In a microcentrifuge tube, combine the following in order:

-

Cell lysate (e.g., 50-100 µg of total protein)

-

Azide-functionalized reporter molecule (final concentration typically 10-50 µM)

-

Freshly prepared 10X Click-iT® reaction buffer containing CuSO₄ and a copper-chelating ligand.

-

Freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

-

-

Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

-

The labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning or for enrichment using streptavidin beads if a biotin-azide reporter was used.

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing biotin-labeled proteins for identification by mass spectrometry.

Materials:

-

Biotin-labeled cell lysate

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., buffer containing excess free biotin or a buffer that disrupts the biotin-streptavidin interaction)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Formic acid

Procedure:

-

Incubate the biotin-labeled cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Reduce the disulfide bonds in the eluted proteins by incubating with DTT.

-

Alkylate the free cysteine residues by incubating with IAA in the dark.

-

Digest the proteins into peptides overnight using trypsin.

-

Acidify the peptide mixture with formic acid to stop the digestion.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

The purified peptides are now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound and the related biological pathways.

References

- 1. Suppressing fatty acid synthase by type I interferon and chemical inhibitors as a broad spectrum anti-viral strategy against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FASN fatty acid synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. [PDF] The Role of FasL / Fas Signaling Network in Infections and Tumorigenesis | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Physical Properties of 5-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5-Hexynoic acid (CAS: 53293-00-8), with a particular focus on its boiling point. This compound is a valuable building block in organic synthesis, recognized for its terminal alkyne and carboxylic acid functional groups.[1] These features make it a versatile reagent in the development of complex molecules, including pharmaceuticals and specialty polymers.[1][2] A thorough understanding of its physical properties is essential for its effective handling, application in chemical reactions, and process scale-up.

Quantitative Physical Properties

The physical characteristics of this compound have been determined through various analytical methods. The data presented below is compiled from publicly available literature and supplier specifications.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 224-225 °C (at atmospheric pressure) | [3][4][5] |

| 105 °C (at 15 mmHg) | [4] | |

| 93-94 °C (at 1 mmHg) | ||

| Density | 1.016 g/mL (at 25 °C) | [3][4][5][6] |

| Refractive Index | n20/D 1.449 | [3][4][5] |

| Molecular Formula | C₆H₈O₂ | [2][7][8] |

| Molecular Weight | 112.13 g/mol | [2][4][7] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Solubility | Miscible with water | [1][3][9] |

| Flash Point | 110 °C (230 °F) - closed cup |

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[10] For a pure substance, this is a characteristic physical constant. The following outlines a general experimental methodology for determining the boiling point of a liquid compound like this compound at atmospheric pressure.

Objective: To determine the boiling point of a liquid sample by measuring the temperature at which the liquid and vapor phases are in equilibrium.

Materials:

-

Small test tube or reaction vial

-

Heating apparatus (e.g., hot plate with a water or oil bath)

-

Calibrated thermometer or temperature probe

-

Boiling chips or a capillary tube (sealed at one end)

-

Clamps and stand to secure the apparatus

Procedure:

-

Sample Preparation: Place a small volume (1-2 mL) of this compound into the test tube. Add a few boiling chips to ensure smooth boiling and prevent bumping.

-

Apparatus Setup:

-

Immerse the test tube in a beaker containing a suitable heating fluid (water or silicone oil). The liquid level in the bath should be above the level of the this compound in the test tube.[10]

-

Suspend a thermometer in the test tube, ensuring the bulb is positioned just above the surface of the liquid. This placement allows for the measurement of the vapor temperature as the liquid boils.

-

Secure the entire assembly using clamps and a stand.

-

-

Heating and Observation:

-

Gradually heat the water or oil bath with the hot plate.

-

Monitor the sample for the onset of boiling. As the liquid heats, its vapor pressure increases.

-

When the liquid begins to boil, a steady stream of vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.

-

-

Data Recording:

-

The boiling point is the constant temperature observed on the thermometer while the liquid is actively boiling and vapor is condensing on the thermometer bulb.[10]

-

Record this stable temperature as the observed boiling point. It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Visualizations: Logical and Experimental Workflows

Diagrams are provided below to illustrate the logical relationship in physical property determination and a typical workflow for a boiling point experiment.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 53293-00-8 [chemicalbook.com]

- 4. This compound 97 53293-00-8 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound [stenutz.eu]

- 7. This compound | C6H8O2 | CID 143036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. Hex-5-ynoic acid [chembk.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

An In-depth Technical Guide to the Solubility of 5-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-hexynoic acid in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document presents available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a logical workflow for assessing solubility.

Core Topic: Solubility Profile of this compound

This compound (CAS 53293-00-8), a six-carbon carboxylic acid containing a terminal alkyne group, is a valuable building block in organic synthesis, including pharmaceutical drug development. Its solubility in different solvent systems is a critical physical property that influences reaction conditions, purification strategies, and formulation development.

Data Presentation: Quantitative and Qualitative Solubility

The solubility of this compound has been reported in various sources. However, discrepancies exist, particularly concerning its aqueous solubility. The following table summarizes the available data.

| Solvent | Formula | Type | Temperature (°C) | Solubility | Data Type | Source |

| Water | H₂O | Aqueous | Not Specified | Miscible | Qualitative | [1][2][3][4] |

| Water | H₂O | Aqueous | Not Specified | 19.8 mg/mL (0.177 mol/L) | Calculated | [5] |

| Hexanoic Acid (analogue) | H₂O | Aqueous | 20-25 | ~1.0 g/100g | Experimental | [6][7][8][9][10] |

| Methanol | CH₃OH | Polar Protic | Not Specified | ≥10 mg/mL | Quantitative | [11] |

| Ethanol | C₂H₅OH | Polar Protic | Not Specified | Soluble | Qualitative | [1][3] |

| Acetonitrile | CH₃CN | Polar Aprotic | Not Specified | ≥10 mg/mL | Quantitative | [11] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Not Specified | Soluble | Qualitative | [1][3] |

| Esters | R-COO-R' | Polar Aprotic | Not Specified | Soluble | Qualitative | [1][3] |

Note on Aqueous Solubility: There is a notable contradiction in the reported aqueous solubility of this compound. While several chemical suppliers describe it as "miscible," this is highly unlikely for a six-carbon carboxylic acid. The general trend for carboxylic acids is a significant decrease in water solubility as the carbon chain length increases beyond four carbons[6][12][13][14][15][16]. For instance, its saturated analogue, hexanoic acid, has a solubility of approximately 1.0 g/100g in water[6][7][8][9][10]. The calculated value of 19.8 mg/mL (approximately 2.0 g/100mL) is more chemically plausible[5]. It is recommended that for practical applications, the aqueous solubility be experimentally determined.

Experimental Protocols for Solubility Determination

For accurate and reproducible solubility measurements, standardized methodologies are crucial. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Aqueous Solubility Determination (OECD Guideline 105 & ASTM E1148)

The OECD Guideline 105 and ASTM E1148 are standard methods for determining the solubility of substances in water[17][18][19][20][21][22][23][24][25][26]. Two primary methods are recommended depending on the expected solubility range.

1. Flask Method

This method is suitable for substances with a solubility of above 10⁻² g/L .

-

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved solid.

-

Apparatus:

-

Constant temperature bath

-

Flasks with stoppers

-

Magnetic stirrers or a shaker

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC, titration)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of water in a flask.

-

Place the flask in a constant temperature bath and stir for a sufficient time to reach equilibrium. A preliminary test can determine the time required (e.g., 24-48 hours).

-

Periodically, cease stirring, allow the undissolved material to settle, and take samples of the aqueous phase.

-

Separate the phases by centrifugation or filtration.

-

Analyze the concentration of this compound in the aqueous samples.

-

Equilibrium is reached when consecutive measurements are in agreement.

-

2. Column Elution Method

This method is suitable for substances with a solubility of below 10⁻² g/L .

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation solubility.

-

Apparatus:

-

Glass column with a thermostat jacket

-

Inert support material (e.g., glass beads, silica (B1680970) gel)

-

Metering pump for constant flow

-

Fraction collector

-

Analytical instrumentation for concentration measurement

-

-

Procedure:

-

Coat the inert support material with an excess of this compound.

-

Pack the coated material into the column.

-

Pump water through the column at a low flow rate to ensure equilibrium is established.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of this compound in each fraction.

-

The solubility is the plateau concentration where the measured values are constant.

-

General Solubility Determination in Organic Solvents

For determining solubility in organic solvents, a similar approach to the Flask Method can be used.

-

Procedure:

-

In a series of vials, add a known, small amount of this compound (e.g., 10 mg).

-

To each vial, add a small, incremental volume of the chosen solvent (e.g., 0.1 mL).

-

After each addition, vigorously shake or vortex the vial and visually inspect for complete dissolution.

-

Continue adding the solvent incrementally until the solid is fully dissolved.

-

The solubility can then be expressed as the mass of solute per volume of solvent required for dissolution (e.g., mg/mL).

-

For more precise measurements, a saturated solution can be prepared and the concentration of the supernatant analyzed as described in the Flask Method.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a compound like this compound and a conceptual representation of its solubility characteristics.

References

- 1. Hex-5-ynoic acid [chembk.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 53293-00-8 [chemicalbook.com]

- 5. 53293-00-8|this compound| Ambeed [ambeed.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ヘキサン酸 purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ヘキサン酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 13. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. passmyexams.co.uk [passmyexams.co.uk]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. img.antpedia.com [img.antpedia.com]

- 20. standards.globalspec.com [standards.globalspec.com]

- 21. store.astm.org [store.astm.org]

- 22. img.antpedia.com [img.antpedia.com]

- 23. filab.fr [filab.fr]

- 24. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 25. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 26. ASTM 1148 Solubilidad en Agua | PDF | Solubility | Acid Dissociation Constant [scribd.com]

Spectroscopic Profile of 5-Hexynoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexynoic acid, a valuable building block in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| 2.40 | Triplet | 2H | H-2 |

| 2.22 | Triplet of triplets | 2H | H-4 |

| 1.95 | Triplet | 1H | H-6 |

| 1.83 | Quintet | 2H | H-3 |

Solvent: CDCl₃. The chemical shift for the carboxylic acid proton can be variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 179.0 | C-1 (-COOH) |

| 83.0 | C-5 |

| 69.0 | C-6 |

| 33.0 | C-2 |

| 23.5 | C-3 |

| 17.5 | C-4 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3310 | Strong, Sharp | ≡C-H stretch (Terminal Alkyne) |

| ~2940 | Medium | C-H stretch (sp³) |

| ~2120 | Weak | C≡C stretch (Terminal Alkyne)[1] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

Sample preparation: Neat liquid.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Possible Fragment |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 95 | Moderate | [M-OH]⁺ |

| 70 | High | [M-C₂H₂O]⁺ |

| 67 | Moderate | [M-COOH]⁺ |

| 41 | High | [C₃H₅]⁺ |

| 39 | High | [C₃H₃]⁺ |

Ionization method: Electron Ionization (EI). The fragmentation of carboxylic acids often involves the loss of hydroxyl and carboxyl groups.[2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and a pulse width of 90°. A total of 16 scans are typically co-added to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. The experiment is performed with proton decoupling. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and a 90° pulse. Approximately 1024 scans are accumulated.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: A drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.[4][5][6]

2.2.2. Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.[7] The final spectrum is an average of 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in dichloromethane (B109758) is injected into the GC. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from 60°C to 250°C to ensure proper separation. The separated analyte is then introduced into the ion source of the mass spectrometer, where it undergoes electron ionization (EI) at 70 eV.[8]

2.3.2. Mass Analysis: The mass analyzer is set to scan a mass-to-charge (m/z) range of 35-200 amu. The resulting mass spectrum represents the relative abundance of the ions produced from the fragmentation of the this compound molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between spectroscopic data and the molecular structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. whitman.edu [whitman.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Getting Started [ec.europa.eu]

5-Hexynoic Acid: A Versatile Terminal Alkyne Building Block for Scientific Research and Drug Discovery

An In-depth Technical Guide

Abstract

5-Hexynoic acid, a bifunctional molecule featuring a terminal alkyne and a carboxylic acid, is a highly versatile building block in organic synthesis. Its unique structure allows for a wide range of chemical transformations, making it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in click chemistry, bioconjugation, and the synthesis of complex molecules. Detailed experimental protocols for its synthesis and major reactions are provided, alongside illustrative diagrams to clarify reaction pathways and experimental workflows.

Physicochemical Properties

This compound is a clear to yellow liquid with a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2] It is miscible with water and soluble in many organic solvents such as methanol (B129727) and acetonitrile.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 53293-00-8 | |

| Molecular Formula | C₆H₈O₂ | [2] |

| Molecular Weight | 112.13 g/mol | [4][2] |

| Appearance | Clear to yellow liquid | [4] |

| Density | 1.016 g/mL at 25 °C | [3] |

| Boiling Point | 224-225 °C | [3] |

| Refractive Index (n20/D) | 1.449 | [3] |

| Flash Point | 99.6 °C | [2] |

| Solubility | Miscible with water; Soluble in methanol and acetonitrile | [3] |

Synthesis of this compound

A practical and efficient synthesis of this compound can be achieved in three steps starting from cyclohexanone (B45756).[5] This method involves the oxidative cleavage of cyclohexanone to form 5-hexenoic acid, followed by bromination and subsequent dehydrobromination to yield the desired terminal alkyne.

Experimental Protocol: Three-Step Synthesis from Cyclohexanone[6]

Step 1: Synthesis of 5-Hexenoic Acid from Cyclohexanone

-

To a solution of cyclohexanone in methanol, add a solution of 30% hydrogen peroxide and ferrous sulfate (B86663) heptahydrate at a controlled temperature between -20 to -40 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-hexenoic acid. A typical yield for this step is approximately 55%.

Step 2: Synthesis of 5,6-Dibromohexanoic Acid

-

Dissolve the 5-hexenoic acid obtained from the previous step in dichloromethane (B109758) (DCM).

-

Cool the solution in an ice bath and slowly add a solution of bromine in DCM.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford 5,6-dibromohexanoic acid. This step typically proceeds with a yield of about 74%.

Step 3: Synthesis of this compound

-

Dissolve the 5,6-dibromohexanoic acid in a suitable solvent system, such as a mixture of water and an organic solvent, containing PEG-400 as a phase-transfer catalyst.

-

Add a strong base, such as sodium hydroxide, and heat the mixture to reflux (around 80 °C). The reaction is catalyzed by copper(I) sulfate pentahydrate.

-

After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by distillation to give this compound. The yield for this final dehydrobromination step is approximately 45%.

Key Reactions and Applications

The dual functionality of this compound makes it a valuable precursor in a multitude of chemical transformations. The carboxylic acid can undergo esterification, amidation, or be converted to an acid chloride, while the terminal alkyne is amenable to a variety of coupling reactions.

Esterification

The carboxylic acid moiety of this compound can be readily esterified under standard Fischer esterification conditions.

Experimental Protocol: Fischer Esterification of this compound[1][7]

-

In a round-bottom flask, combine this compound and an excess of the desired alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting ester can be purified by column chromatography or distillation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The terminal alkyne of this compound is a perfect handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.[6][7]

Experimental Protocol: CuAAC Reaction with this compound[10][11]

-

In a suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO), dissolve the this compound derivative (e.g., an ester or amide) and the azide-containing molecule.

-

Add a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

A copper-stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often added to improve reaction efficiency and prevent side reactions.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

The product can be isolated by extraction or purified by chromatography.

Sonogashira Coupling

The terminal alkyne of this compound can participate in Sonogashira coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.[8][9] This reaction is a powerful tool for the synthesis of complex molecules.

Experimental Protocol: Sonogashira Coupling of a this compound Derivative

-

To a solution of the this compound derivative (e.g., methyl 5-hexynoate) and an aryl halide (e.g., iodobenzene) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, to the reaction mixture.

-

The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.

Bioconjugation

This compound is frequently used as a linker in bioconjugation.[9] The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on biomolecules like proteins to introduce a terminal alkyne handle for subsequent "click" reactions.

Experimental Protocol: Protein Labeling using this compound NHS Ester[13][14]

-

Preparation of the Protein: Dissolve the protein in a suitable buffer (e.g., PBS) at a pH of around 8.0-8.5 to ensure the primary amines are deprotonated and reactive. The buffer should be free of primary amines (e.g., Tris).

-

Preparation of the NHS Ester Solution: Dissolve the this compound NHS ester in a dry, aprotic solvent like DMSO or DMF immediately before use.

-

Labeling Reaction: Add a molar excess of the NHS ester solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.

-

Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis. The labeled protein can then be used for subsequent click chemistry reactions.

Synthesis of Bioactive Molecules

This compound serves as a key starting material or intermediate in the synthesis of various bioactive molecules.

-

Enzyme Inhibitors: The alkyne functionality can be incorporated into molecules designed to target the active sites of enzymes. For instance, it has been explored in the development of inhibitors for enzymes like acetylcholinesterase.[10][11]

-

Prostaglandin (B15479496) Analogs: The carbon skeleton of this compound is a suitable precursor for the synthesis of prostaglandin analogs, which are important therapeutic agents.[5][12]

-

Lactones: Intramolecular cyclization of this compound derivatives can lead to the formation of lactones, which are structural motifs found in many natural products with biological activity.[13]

Metabolic Labeling and Imaging

This compound and its derivatives can be used as chemical reporters for metabolic labeling.[14][15] Cells can uptake these molecules and incorporate them into various biomolecules such as lipids and proteins.[15][16] The incorporated alkyne tag can then be visualized by "clicking" a fluorescent azide probe, allowing for the imaging and study of metabolic processes within living cells.[16]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin, eye, and respiratory irritation.[3] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and open flames.

Conclusion

This compound is a powerful and versatile building block in modern organic and medicinal chemistry. Its dual chemical handles—a terminal alkyne and a carboxylic acid—provide a gateway to a vast array of chemical transformations. From its use in robust and efficient click chemistry reactions to its role as a linker in bioconjugation and a precursor in the synthesis of complex bioactive molecules, this compound continues to be an indispensable tool for researchers pushing the boundaries of science and drug development. The detailed protocols and workflows presented in this guide aim to facilitate its effective utilization in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. nbinno.com [nbinno.com]

- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 7. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. This compound | 53293-00-8 | FH61672 | Biosynth [biosynth.com]

- 11. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [ouci.dntb.gov.ua]

- 12. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs [mdpi.com]

- 13. To image or not to image: Use of imaging mass spectrometry in biomedical lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 15. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Alkyne: A Technical Guide to the Natural Occurrence and Biosynthesis of 5-Hexynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence and biosynthesis of 5-hexynoic acid, a short-chain fatty acid featuring a terminal alkyne. While its presence as a free acid in nature remains elusive, its structural motif is incorporated into more complex bioactive molecules. This document provides a comprehensive overview of the current understanding of its origins, the enzymatic machinery responsible for its formation, and detailed experimental methodologies relevant to its study.

Natural Occurrence

Direct evidence for the widespread natural occurrence of free this compound is limited. However, the structural moiety is found in complex natural products, suggesting its role as a biosynthetic precursor. One notable example is the jamaicamides, which are lipopeptides produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). These compounds exhibit potent sodium channel blocking activity and contain a terminal alkyne on a modified fatty acid tail, pointing to a biosynthetic pathway for short-chain alkynoic acids in this organism.

General statements in chemical databases suggest that this compound and its derivatives are synthesized by some plants and microorganisms, although specific examples of organisms producing the free acid are not well-documented in peer-reviewed literature.[1] A derivative, 4-amino-5-hexynoic acid, has been shown to be a potent inhibitor of tetrapyrrole biosynthesis in a variety of plants, including oats, corn, peas, and cucumber, indicating the presence and biological activity of C6 alkynoic compounds in the plant kingdom.[2]

Biosynthesis of the Terminal Alkyne

The biosynthesis of the terminal alkyne in short-chain fatty acids is a fascinating example of enzymatic dehydrogenation. The most well-characterized pathway involves a dedicated set of enzymes that work in concert to introduce a triple bond at the terminus of a six-carbon chain. This process is best understood through the study of the jamaicamide biosynthetic gene cluster in Moorea producens.

The key steps involve the activation of a precursor fatty acid, its loading onto an acyl carrier protein (ACP), and subsequent desaturation to form the alkyne.

Key Enzymes and their Roles:

| Enzyme Class | Specific Enzyme (from Moorea producens) | Function |

| Acyl-CoA Ligase | JamA | Activates hexenoic acid with ATP. |

| Acyl Carrier Protein (ACP) | JamC | Covalently binds the activated fatty acid chain. |

| Desaturase/Acetylenase | JamB | A membrane-bound fatty acid desaturase that catalyzes the dehydrogenation of the terminal alkene to an alkyne.[3] |

This enzymatic cassette, often referred to as the "JamABC" system, provides a clear pathway for the formation of the 5-hexynoyl group that is subsequently incorporated into the jamaicamide structure.[3][4] An analogous system, the TtuABC operon, is responsible for the formation of a terminal alkyne on a C10 fatty acid, suggesting this is a conserved mechanism for the biosynthesis of terminal alkynes in fatty acids of varying chain lengths.[3]

Proposed Biosynthetic Pathway of this compound Precursor

The following diagram illustrates the proposed biosynthetic pathway for the 5-hexynoyl-ACP, the immediate precursor to the this compound moiety.

References

Potential Therapeutic Applications of 5-Hexynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexynoic acid, a short-chain fatty acid featuring a terminal alkyne group, presents a compelling scaffold for therapeutic drug design. While direct clinical applications of this compound are not yet established, its structural similarity to known bioactive molecules, particularly in the realms of metabolic regulation and neuroscience, suggests significant therapeutic potential. This technical guide explores these potential applications, focusing on its role as a putative inhibitor of Fatty Acid Synthase (FASN) for oncology and as a structural analogue to compounds targeting γ-aminobutyric acid (GABA) metabolism for neurological disorders. This document provides a summary of the preclinical rationale, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation into this promising molecule.

Introduction

This compound (CAS 53293-00-8) is a carboxylic acid with the chemical formula C₆H₈O₂. Its unique structure, combining a fatty acid chain with a reactive alkyne functional group, makes it a versatile building block in organic synthesis. Beyond its utility in chemical synthesis, the structural characteristics of this compound hint at potential biological activities that are of significant interest to the drug development community.

This guide will delve into two primary areas of therapeutic interest:

-

Oncology: As a fatty acid analogue, this compound is a candidate for the inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and considered a key therapeutic target.[1]

-

Neurological Disorders: The structural relationship between this compound and its amino-derivative, 4-amino-5-hexynoic acid (a known inhibitor of GABA aminotransferase), suggests potential applications in conditions characterized by GABAergic dysfunction, such as epilepsy.

Potential Therapeutic Application in Oncology: FASN Inhibition

Rationale

De novo fatty acid synthesis is a critical metabolic pathway for cancer cells, providing lipids for membrane formation, energy storage, and signaling molecules. Fatty Acid Synthase (FASN) is the key enzyme in this process and its overexpression is a hallmark of many aggressive cancers. Inhibition of FASN has been shown to induce apoptosis in cancer cells, making it an attractive target for anticancer therapies. Given that this compound is a fatty acid, it is hypothesized that it may act as a substrate-mimetic inhibitor of FASN.

Signaling Pathway: FASN and the β-catenin/C-myc Axis

Inhibition of FASN has been linked to the downregulation of the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and survival. A simplified representation of this pathway is provided below.

Quantitative Data

Currently, there is a lack of publicly available data on the specific IC₅₀ of this compound against FASN or its cytotoxic effects on various cancer cell lines. The following table is provided as a template for future studies and includes data for known FASN inhibitors for comparative purposes.

| Compound | Target | Cell Line | IC₅₀ (µM) | Citation |

| This compound | FASN | Various | Data Not Available | |

| C75 | FASN | PC3 (Prostate) | 35 | [2] |

| Denifanstat | FASN | - | 0.052 | [2] |

| TVB-3664 | FASN | - | 0.018 (human) | [2] |

Experimental Protocols

This protocol is adapted from methodologies used for other FASN inhibitors.[3][4]

Objective: To determine the inhibitory effect of this compound on FASN activity by measuring the rate of NADPH oxidation.

Materials:

-

Purified FASN enzyme

-

This compound stock solution (in DMSO)

-

Reaction Buffer: 100 mM potassium phosphate (B84403) (pH 6.5), 2 mM EDTA, 300 µg/mL fatty acid-free BSA, 10 mM cysteine

-

NADPH solution (200 µM)

-

Acetyl-CoA solution (50 µM)

-

Malonyl-CoA solution (80 µM)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer. Include a vehicle control (DMSO).

-

In each well of the 96-well plate, add 16.5 µg of purified FASN.

-

Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

Add NADPH and acetyl-CoA to each well.

-

Initiate the reaction by adding malonyl-CoA to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-20 minutes at 37°C.

-

Calculate the rate of NADPH oxidation for each concentration of this compound.

-

Plot the percentage of FASN inhibition against the concentration of this compound to determine the IC₅₀ value.

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Plate reader (570 nm)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Potential Therapeutic Application in Neurological Disorders: GABA-AT Inhibition

Rationale

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. A deficiency in GABAergic signaling is implicated in the pathophysiology of epilepsy and other neurological disorders. GABA aminotransferase (GABA-AT) is the enzyme responsible for the degradation of GABA. Inhibition of GABA-AT leads to increased synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. The derivative of this compound, 4-amino-5-hexynoic acid (γ-ethynyl GABA), is a known mechanism-based inhibitor of GABA-AT.[5][6] This suggests that this compound itself could serve as a scaffold for the development of novel GABA-AT inhibitors.

Signaling Pathway: The GABAergic Synapse

The therapeutic effect of GABA-AT inhibitors is exerted at the GABAergic synapse. The following diagram illustrates the key components and processes at this synapse.

Quantitative Data

As with FASN inhibition, there is no direct quantitative data for the anticonvulsant activity of this compound. The table below presents data for its derivative and other relevant compounds.

| Compound | Test Model | ED₅₀ (mg/kg) | Citation |

| This compound | MES (mice) | Data Not Available | |

| This compound | scPTZ (mice) | Data Not Available | |

| 4-Amino-5-hexynoic acid (Vigabatrin) | MES (mice) | 200-400 | [7] |

| Valproic Acid | MES (mice) | 269 | [8] |

| Gabapentin | MES (mice) | 25-50 | [7] |

Experimental Protocols

These protocols are based on standard methods for anticonvulsant drug screening in mice.[9][10][11]

Objective: To evaluate the anticonvulsant potential of this compound in established rodent models of generalized tonic-clonic and myoclonic seizures.

Animals: Male Swiss albino mice (20-25 g).

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.).

Maximal Electroshock (MES) Test Protocol:

-

Administer this compound or vehicle to groups of mice at various doses.

-

At the time of peak effect (e.g., 30 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Abolition of the tonic hindlimb extension is considered a protective effect.

-

Calculate the percentage of protected mice at each dose and determine the ED₅₀.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol:

-

Administer this compound or vehicle to groups of mice at various doses.

-

At the time of peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).

-

Observe the mice for 30 minutes for the onset of clonic seizures (lasting at least 5 seconds).

-

The absence of clonic seizures is considered a protective effect.

-

Calculate the percentage of protected mice at each dose and determine the ED₅₀.

This protocol is a generalized method for assessing GABA-AT inhibition.[12][13]

Objective: To determine if this compound or its derivatives inhibit GABA-AT activity.

Materials:

-

GABA-AT enzyme source (e.g., purified enzyme or brain tissue homogenate)

-

This compound stock solution

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 20 µM pyridoxal (B1214274) phosphate)

-

GABA solution

-

α-ketoglutarate solution

-

Coupled enzyme system for detecting glutamate or succinic semialdehyde production (e.g., glutamate dehydrogenase and NAD⁺)

-

Spectrophotometer or fluorometer

Procedure:

-

Pre-incubate the GABA-AT enzyme with various concentrations of this compound or vehicle.

-

Initiate the reaction by adding GABA and α-ketoglutarate.

-

Monitor the production of the reaction product (e.g., NADH formation in a coupled assay) over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC₅₀ of this compound for GABA-AT inhibition.

Summary and Future Directions

This compound represents a molecule of interest for therapeutic development due to its structural features that suggest potential interactions with key targets in oncology and neuroscience. The primary hypothesized mechanisms of action are the inhibition of Fatty Acid Synthase and the modulation of GABAergic neurotransmission through the inhibition of GABA aminotransferase.

While this guide provides a framework for investigating these possibilities, it is crucial to note the current lack of direct experimental evidence for the therapeutic efficacy of this compound itself. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against FASN and GABA-AT, and its cytotoxic effects on a panel of cancer cell lines.

-

In Vivo Efficacy Studies: Conducting preclinical studies in animal models of cancer and epilepsy to assess the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize potency and selectivity for the target enzymes.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound (or its active derivatives) and its biological targets.

The information and protocols provided in this technical guide are intended to serve as a foundation for researchers to explore the therapeutic potential of this compound and contribute to the development of novel treatments for cancer and neurological disorders.

References

- 1. This compound | 53293-00-8 | FH61672 | Biosynth [biosynth.com]

- 2. Fatty Acid Synthase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]

- 4. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]

5-Hexynoic Acid: A Technical Guide for Pharmaceutical Intermediates

Introduction

5-Hexynoic acid (CAS No. 53293-00-8) is a bifunctional organic compound that has emerged as a critical building block and versatile intermediate in the landscape of pharmaceutical research and development.[1] Its molecular structure is characterized by a terminal alkyne group and a carboxylic acid moiety, imparting a unique reactivity profile that chemists can leverage for constructing complex molecular architectures.[1][2] This dual functionality makes it an indispensable tool in the synthesis of numerous active pharmaceutical ingredients (APIs) and in the field of chemical biology for probing biological processes.[1][3] This guide provides an in-depth technical overview of this compound, focusing on its properties, synthesis, experimental applications, and its role as a key intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data